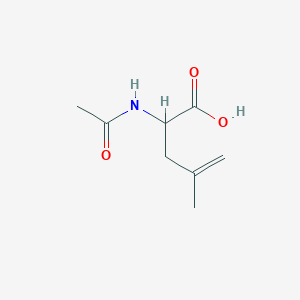

2-Acetamido-4-methylpent-4-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Acetamido-4-methylpent-4-enoic acid (AMPA) is an important amino acid derivative that has numerous applications in biochemistry, pharmacology, and biotechnology. AMPA is a non-proteinogenic amino acid and is found in many proteins and peptides. It has a wide range of biological activities, including being an agonist of the glutamate receptor and an inhibitor of the enzyme cyclooxygenase. AMPA has been used in various scientific research applications, such as drug discovery, biotechnology, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes (AOPs) for Compound Degradation

Advanced oxidation processes have been studied for the degradation of acetaminophen (ACT), a compound that shares functional groups with 2-Acetamido-4-methylpent-4-enoic acid. These studies highlight the generation of various by-products, pathways, and the environmental implications of such degradation processes. The application of AOPs indicates a growing interest in understanding the fate of complex organic molecules in aquatic environments and their potential toxicity to ecosystems (Qutob et al., 2022).

Environmental Impact of Herbicides

The environmental fate and impact of herbicides like 2,4-Dichlorophenoxyacetic acid have been reviewed, showing concerns over their presence in ecosystems due to potential lethal effects on non-target organisms. These studies underline the importance of assessing the environmental behavior of chemical compounds and their degradation products to ensure ecological safety (Islam et al., 2017).

Sorption and Removal of Chemical Compounds

Research on the sorption behavior of phenoxy herbicides to soil and organic matter highlights the mechanisms that control the mobility and persistence of such compounds in the environment. This information is crucial for developing strategies to mitigate the environmental impact of organic pollutants, including strategies for their removal from water sources (Werner et al., 2012).

Chemical Modification and Application Potential

The modification of biopolymers, such as xylan, through chemical reactions to produce ethers and esters with specific functional properties, provides a basis for understanding the broader context of chemical transformations and their potential applications in various industries, including pharmaceuticals and environmental remediation (Petzold-Welcke et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-acetamido-4-methylpent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h7H,1,4H2,2-3H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBXANFRXWKOCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557496 |

Source

|

| Record name | N-Acetyl-4-methylidenenorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87325-65-3 |

Source

|

| Record name | N-Acetyl-4-methylidenenorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)

![(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B51071.png)